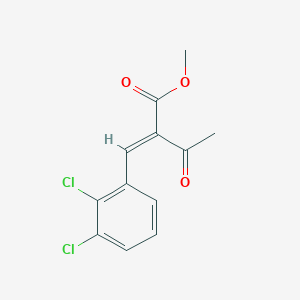

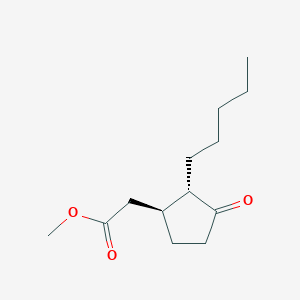

Methyl dihydrojasmonate, (+-)-trans-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl dihydrojasmonate, (+-)-trans- is an organic compound that belongs to the family of jasmonates. It is a colorless to pale yellow liquid that has a floral and fruity scent. Methyl dihydrojasmonate has gained significant attention in the scientific community due to its diverse applications in various fields, including agriculture, cosmetics, and perfumery.

Applications De Recherche Scientifique

Methyl dihydrojasmonate has been extensively researched for its applications in various fields. In agriculture, it has been shown to improve plant growth, yield, and resistance to biotic and abiotic stresses. It also has applications in cosmetics, where it is used as a fragrance and a skin conditioning agent. In perfumery, it is used as a fixative and a fragrance enhancer. Moreover, it has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for drug development.

Mécanisme D'action

Methyl dihydrojasmonate exerts its effects through the jasmonate signaling pathway, which is a complex signaling network that regulates various physiological processes in plants and animals. In plants, it activates the expression of genes involved in defense against herbivores and pathogens, as well as growth and development. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation.

Effets Biochimiques Et Physiologiques

Methyl dihydrojasmonate has been shown to have various biochemical and physiological effects. In plants, it induces the production of secondary metabolites, such as phenolics and flavonoids, which are involved in defense against herbivores and pathogens. It also enhances photosynthesis and root growth. In animals, it has been shown to modulate the immune response, inflammation, and cell proliferation. Moreover, it has been shown to possess anti-cancer, anti-microbial, and anti-inflammatory properties.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl dihydrojasmonate has several advantages for lab experiments. It is readily available and easy to handle. It is also stable under various conditions, making it suitable for long-term storage. However, it has some limitations, including its cost, which can be relatively high. Moreover, its effects can vary depending on the concentration and mode of application.

Orientations Futures

Methyl dihydrojasmonate has several potential future directions for research. In agriculture, it can be used to develop new strategies for crop improvement and pest control. In cosmetics, it can be used to develop new fragrances and skin conditioning agents. In drug development, it can be used as a lead compound for the development of new anti-inflammatory, anti-cancer, and anti-microbial agents. Moreover, further research is needed to elucidate its mechanism of action and to optimize its applications in various fields.

Conclusion

Methyl dihydrojasmonate, (+-)-trans- is a versatile compound that has diverse applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit its potential in various fields.

Méthodes De Synthèse

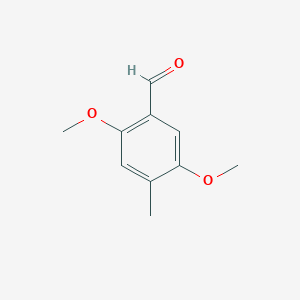

Methyl dihydrojasmonate can be synthesized through various methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Julia-Kocienski olefination. The most commonly used method is the Wittig reaction, which involves the reaction between aldehyde and phosphonium ylide. The reaction yields a mixture of cis and trans isomers, with the trans isomer being the predominant one.

Propriétés

Numéro CAS |

151716-36-8 |

|---|---|

Nom du produit |

Methyl dihydrojasmonate, (+-)-trans- |

Formule moléculaire |

C13H22O3 |

Poids moléculaire |

226.31 g/mol |

Nom IUPAC |

methyl 2-[(1S,2S)-3-oxo-2-pentylcyclopentyl]acetate |

InChI |

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 |

Clé InChI |

KVWWIYGFBYDJQC-QWRGUYRKSA-N |

SMILES isomérique |

CCCCC[C@H]1[C@@H](CCC1=O)CC(=O)OC |

SMILES |

CCCCCC1C(CCC1=O)CC(=O)OC |

SMILES canonique |

CCCCCC1C(CCC1=O)CC(=O)OC |

Autres numéros CAS |

151716-36-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.